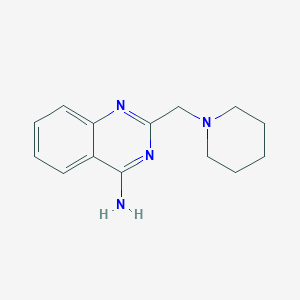

2-(Piperidin-1-ylmethyl)quinazolin-4-amine

Description

Significance of Quinazoline (B50416) Derivatives as Privileged Scaffolds in Drug Discovery

Quinazoline and its derivatives are widely recognized as "privileged structures" in drug discovery. researchgate.net This designation is attributed to their capacity to bind to multiple, diverse biological receptors with high affinity, leading to a broad spectrum of pharmacological activities. The rigid quinazoline core provides a defined orientation for various substituents, enabling precise interactions with target enzymes and receptors. This structural feature is instrumental in the design of potent and selective drugs. mdpi.com

The therapeutic importance of this scaffold is underscored by the number of quinazoline-based drugs that have reached the market. These drugs are employed in the treatment of a variety of conditions, showcasing the scaffold's broad utility. For instance, several approved anticancer drugs feature the quinazoline core, acting as inhibitors of crucial signaling pathways in cancer cells. nih.gov

Table 1: Examples of Marketed Drugs Containing the Quinazoline Scaffold

| Drug Name | Therapeutic Area | Mechanism of Action |

|---|---|---|

| Gefitinib (B1684475) | Oncology | EGFR Tyrosine Kinase Inhibitor |

| Erlotinib (B232) | Oncology | EGFR Tyrosine Kinase Inhibitor |

| Lapatinib | Oncology | Dual EGFR and HER2 Tyrosine Kinase Inhibitor |

| Afatinib | Oncology | Irreversible ErbB Family Blocker |

| Prazosin | Cardiology | α1-Adrenergic Receptor Blocker |

| Doxazosin | Cardiology/Urology | α1-Adrenergic Receptor Blocker |

This table is for illustrative purposes and does not include all quinazoline-based medications.

Evolution of Research on Quinazoline Compounds and Bioactive Potential

Research into quinazoline compounds dates back to the late 19th century, with the first synthesis reported in 1895. mdpi.com Early studies focused on the fundamental chemistry and synthesis of the core structure. However, the discovery of the potent biological activities of naturally occurring quinazoline alkaloids, such as vasicine (B45323) from the plant Adhatoda vasica, spurred significant interest from medicinal chemists. mdpi.com

Over the decades, extensive research has revealed that the quinazoline nucleus is associated with a vast array of biological activities. nih.gov The ease of synthesis and the possibility for structural modification at various positions of the quinazoline ring have allowed for the creation of large libraries of derivatives. These derivatives have been screened for numerous therapeutic applications, leading to the discovery of compounds with potent effects. nih.gov

Key Bioactive Properties of Quinazoline Derivatives:

Anticancer: Many quinazoline derivatives are potent inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation. researchgate.net

Antimicrobial: Certain derivatives have shown significant activity against various strains of bacteria and fungi. biomedpharmajournal.orgresearchgate.net

Anti-inflammatory: The scaffold has been utilized to develop agents that can modulate inflammatory pathways.

Antiviral: Research has explored quinazoline compounds for their potential to inhibit viral replication.

Antihypertensive: As seen with drugs like Prazosin, quinazolines can act as effective agents for managing high blood pressure. nih.gov

Focus on Quinazolin-4-amine (B77745) Derivatives in Contemporary Chemical Biology

Within the broad class of quinazolines, the quinazolin-4-amine scaffold has emerged as a particularly fruitful area of research in contemporary chemical biology and drug development. researchgate.net This specific arrangement, featuring an amino group at the C4 position, is a key pharmacophore in many highly successful kinase inhibitors. nih.gov The nitrogen atom at the 1-position and the 4-amino group can form critical hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, leading to potent and selective inhibition. nih.gov

The synthesis of 4-aminoquinazoline derivatives is a major focus, with various methods developed to functionalize this core structure. researchgate.net A common and effective strategy involves the nucleophilic aromatic substitution of a 4-chloroquinazoline (B184009) precursor with a desired amine. nih.gov This approach allows for the introduction of a wide variety of substituents at the 4-position, enabling the fine-tuning of the compound's pharmacological properties.

Furthermore, modifications at the C2 position of the quinazolin-4-amine scaffold offer another avenue for creating chemical diversity and modulating biological activity. The introduction of different groups at this position can influence the compound's potency, selectivity, and pharmacokinetic profile. The compound of interest, 2-(Piperidin-1-ylmethyl)quinazolin-4-amine , falls into this category. The synthesis of such compounds can be envisioned through the reaction of a 2-chloromethylquinazoline intermediate with piperidine (B6355638). nih.gov While specific research on this exact molecule is limited, the known bioactivities of related quinazolines containing piperidine moieties suggest potential for anticancer and antimicrobial activities. researchgate.netnih.gov The piperidine ring, a common fragment in many bioactive molecules, can influence properties such as solubility, cell permeability, and receptor binding. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-14-11-6-2-3-7-12(11)16-13(17-14)10-18-8-4-1-5-9-18/h2-3,6-7H,1,4-5,8-10H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQIPYZEXPDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Piperidin 1 Ylmethyl Quinazolin 4 Amine and Its Analogues

Strategic Approaches to Quinazoline (B50416) Core Synthesis

The formation of the bicyclic quinazoline ring system is a foundational step in the synthesis of the target compound. This is typically achieved through cyclization reactions that form the pyrimidine (B1678525) portion of the scaffold onto a pre-existing benzene (B151609) ring. Key intermediates in this process are often quinazolinones, which can be subsequently converted to the desired quinazoline amines.

The construction of the quinazolinone core is frequently accomplished through the cyclization of anthranilic acid derivatives (or related 2-amino-aromatic compounds) with a one-carbon (C1) source. A variety of catalytic systems and reaction conditions have been developed to facilitate this transformation, offering pathways that are efficient and tolerant of diverse functional groups.

For instance, copper-catalyzed reactions provide a robust method for quinazolinone synthesis. One approach involves the reaction of 2-halobenzamides with nitriles in the presence of a copper catalyst and a base like potassium tert-butoxide (tBuOK), which proceeds through a nucleophilic addition followed by an intramolecular SNAr reaction. organic-chemistry.org Another copper-catalyzed cascade reaction utilizes dicumyl peroxide as both an oxidant and a methyl source to produce quinazolinones. organic-chemistry.org Transition-metal-free approaches have also gained prominence. Molecular iodine can catalyze the amination of the benzylic sp3 C-H bond in 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines, using oxygen as a green oxidant. organic-chemistry.org Similarly, oxidative cyclization of isatins with amidine hydrochlorides can be promoted by a combination of tert-butyl hydroperoxide and potassium phosphate (B84403) to yield quinazolin-4(3H)-ones under mild, room-temperature conditions. organic-chemistry.org

These diverse methods underscore the flexibility available to chemists in constructing the fundamental quinazoline framework from readily available starting materials.

Table 1: Selected Cyclization Methodologies for Quinazolinone/Quinazoline Synthesis

| Starting Materials | Reagents/Catalyst | Key Transformation | Product Type | Ref. |

|---|---|---|---|---|

| 2-Halobenzamides, Nitriles | Cu catalyst, tBuOK | Nucleophilic addition / SNAr | Quinazolin-4(3H)-one | organic-chemistry.org |

| 2-Aminobenzophenones, Benzylamines | Co(OAc)2·4H2O | Dehydrogenative cyclization | Quinazoline | organic-chemistry.org |

| 2-Aminobenzylamines, Aldehydes | MnO2, DDQ | Condensation / Oxidation | Quinazoline | nih.gov |

| Isatins, Amidine hydrochlorides | TBHP, K3PO4 | Oxidative cyclization | Quinazolin-4(3H)-one | organic-chemistry.org |

Halogenated quinazolines, particularly 2,4-dichloroquinazoline (B46505), are pivotal intermediates in the synthesis of functionalized derivatives. nih.govmdpi.com The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for selective, stepwise functionalization. The chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the 2-position. nih.gov This regioselectivity is a cornerstone of synthetic strategies targeting 4-aminoquinazolines.

The reaction of 2,4-dichloroquinazoline with a nucleophile, such as ammonia (B1221849) or a primary amine, under controlled conditions preferentially yields the 4-amino-2-chloroquinazoline derivative. nih.gov This transformation is widely documented and serves as a reliable method for installing the crucial amine functionality at the C4 position while preserving a reactive handle (the C2 chlorine) for subsequent modifications. nih.gov A wide array of nucleophiles, including various anilines, benzylamines, and aliphatic amines, have been successfully employed in these SNAr reactions, demonstrating the broad applicability of this approach. nih.gov The resulting 2-chloro-4-aminoquinazoline is the direct precursor for the introduction of the side chain at the 2-position.

Introduction of the Piperidin-1-ylmethyl Moiety

With the 4-aminoquinazoline core established, the next critical phase is the installation of the 2-(piperidin-1-ylmethyl) side chain. This can be achieved through several synthetic routes, primarily involving the formation of a carbon-nitrogen bond between the quinazoline C2 position and the piperidine (B6355638) ring via a methylene (B1212753) linker.

The Mannich reaction is a classic three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine. nih.gov In the context of quinazoline synthesis, a related aminomethylation strategy can be envisioned. A precursor such as 2-methylquinazolin-4-amine (B1601012) could theoretically serve as the active hydrogen component, reacting with formaldehyde (B43269) and piperidine to form the desired product. The Mannich reaction is a powerful tool for aminoalkylation and has been used extensively with nitrogen-containing heterocycles. nih.govmdpi.com Piperidine is a frequently used secondary amine in this reaction due to its stability and reactivity. mdpi.com

A more direct and commonly employed strategy for forging the 2-(piperidin-1-ylmethyl) linkage involves a nucleophilic substitution reaction. This two-step process begins with the synthesis of a 2-(halomethyl)quinazolin-4-amine intermediate, most commonly 2-(chloromethyl)quinazolin-4-amine. This intermediate is then treated with piperidine. Acting as a potent nucleophile, the secondary amine of the piperidine ring displaces the chloride ion from the methylene group to form the final carbon-nitrogen bond.

This method has been successfully applied to generate a variety of 2-(1-substituted-piperidin-4-ylamino)quinazoline derivatives, showcasing the effectiveness of nucleophilic substitution for coupling piperidine moieties to the quinazoline scaffold. researchgate.net The reaction of a chloro-quinazoline intermediate with various substituted amines, including piperidines, is a key step in building these complex molecules. nih.gov

Table 2: Illustrative Nucleophilic Substitution for Piperidine Moiety Introduction

| Substrate | Nucleophile | Conditions | Product | Ref. |

|---|---|---|---|---|

| 2-(Chloromethyl)quinazolin-4-amine | Piperidine | Basic catalyst (e.g., DIPEA), Solvent (e.g., ACN) | 2-(Piperidin-1-ylmethyl)quinazolin-4-amine | nih.gov |

Note: The second entry illustrates a similar nucleophilic substitution on a related quinoline (B57606) scaffold, demonstrating the general applicability of the reaction.

The deliberate combination of two or more distinct pharmacophoric units into a single molecular entity is a widely used strategy in medicinal chemistry known as molecular hybridization. researchgate.net Both the quinazoline and piperidine scaffolds are considered "privileged structures" due to their frequent occurrence in biologically active compounds. scispace.comnih.gov The synthesis of this compound is a direct application of this principle, creating a hybrid molecule that covalently links these two important heterocycles.

Synthetic strategies are designed to create these conjugates efficiently. The methods described, such as the sequential SNAr reactions on a di-halogenated quinazoline followed by nucleophilic substitution with piperidine, represent a convergent approach to these hybrid structures. The goal of such strategies is to explore the chemical space around the combined scaffold, potentially leading to molecules with novel or enhanced properties derived from the synergistic contribution of each component. researchgate.net The biological significance of linking piperidine to other heterocyclic systems like quinoxaline (B1680401) has also been noted, further validating the chemical rationale behind creating such conjugates. nih.govacs.org

Synthesis of Specific Analogs and Derivatives of this compound

The synthesis of 2,4-disubstituted quinazoline derivatives is a cornerstone of medicinal chemistry, providing access to a diverse range of compounds with potential therapeutic applications. researchgate.netbohrium.com A common and efficient starting material for these syntheses is 2-aminobenzonitrile (B23959). rsc.orgacs.org This precursor can undergo a variety of chemical transformations to introduce different functional groups at the 2 and 4 positions of the quinazoline nucleus.

One established method involves the reaction of 2-aminobenzonitriles with Grignard reagents to form ortho-aminoketimines. These intermediates can then be cyclized under alkaline conditions to yield N,4-disubstituted quinazolines. mdpi.com Another approach utilizes a Ru(II) complex to catalyze the tandem synthesis of quinazolinone derivatives directly from 2-aminobenzonitriles using an alcohol-water system. rsc.org

Furthermore, 2,4-disubstituted quinazolines can be prepared from 2-aminobenzylamines and amines in the presence of an iron (II) bromide catalyst. mdpi.com The versatility of these methods allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 2 and 4 positions of the quinazoline scaffold. For instance, a series of 2,3- and 2,4-disubstituted quinazoline derivatives have been synthesized using benzoxazinone (B8607429) intermediates, which can be further modified to introduce various heterocyclic systems. derpharmachemica.com

Below is a table summarizing some synthetic approaches to 2,4-disubstituted quinazoline derivatives:

| Starting Material | Reagents and Conditions | Product Type |

| 2-Aminobenzonitriles | Grignard Reagents, Alkaline Conditions | N,4-Disubstituted Quinazolines mdpi.com |

| 2-Aminobenzonitriles | Ru(II) Complex, Alcohol-Water System | Quinazolinone Derivatives rsc.org |

| 2-Aminobenzylamines and Amines | FeBr2 Catalyst | 2,4-Disubstituted Quinazolines mdpi.com |

| Benzoxazinone Derivatives | Nitrogen Nucleophiles | 2,3- and 2,4-Disubstituted Quinazolinones derpharmachemica.com |

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a piperidine moiety can significantly influence the pharmacological properties of the resulting compounds. researchgate.netnih.gov The synthesis of 4-aminoquinazoline derivatives bearing a piperidine substitution often involves the nucleophilic substitution of a suitable leaving group at the 4-position of the quinazoline ring with a piperidine-containing nucleophile.

A variety of novel 2-(1-substituted-piperidine-4-ylamino)quinazoline derivatives have been prepared and evaluated for their biological activities. researchgate.net These syntheses typically involve the reaction of a 2-substituted-4-chloroquinazoline with a 4-amino-1-substituted piperidine. The substituent on the piperidine ring can be varied to include small hydrophobic alkyl groups. researchgate.net

Another strategy involves the use of palladium-catalyzed cross-coupling reactions to form the C-N bond between the quinazoline core and the piperidine moiety. This approach offers a high degree of functional group tolerance and allows for the synthesis of a wide range of derivatives. mdpi.com

The following table provides examples of synthetic strategies for preparing 4-aminoquinazoline derivatives with piperidine substitutions:

| Quinazoline Precursor | Piperidine Reagent | Reaction Type |

| 2-Substituted-4-chloroquinazoline | 4-Amino-1-substituted piperidine | Nucleophilic Aromatic Substitution researchgate.net |

| 4-Haloquinazoline | Piperidine | Palladium-catalyzed Cross-coupling mdpi.com |

Modification at the peripheral positions (C-5, C-6, C-7, and C-8) of the quinazoline scaffold is a key strategy for fine-tuning the physicochemical and pharmacological properties of this compound analogues. mdpi.comnih.gov These modifications can influence factors such as solubility, metabolic stability, and target-binding affinity.

Halogen substitution and the introduction of aromatic amino groups are common modifications that have been explored to enhance the anticancer efficacy of quinazoline derivatives. nih.gov For example, the introduction of a bromine atom at the 6-position has been shown to be beneficial for the activity of some quinazoline-based inhibitors. mdpi.com Similarly, the incorporation of methoxy (B1213986) groups at the 6- and 7-positions has been investigated. mdpi.com

The synthesis of these peripherally modified analogues typically starts from a correspondingly substituted anthranilic acid or 2-aminobenzonitrile derivative. For instance, the synthesis of a 6-bromo-substituted quinazoline would begin with 5-bromoanthranilic acid. The subsequent synthetic steps to construct the quinazoline ring and introduce the desired substituents at the 2 and 4 positions would then follow established procedures.

The table below showcases examples of chemical modifications at peripheral positions of the quinazoline scaffold:

| Position(s) | Substituent(s) | Rationale for Modification |

| C-6 | Bromo | Enhance biological activity mdpi.com |

| C-6, C-7 | Methoxy | Modulate physicochemical properties mdpi.com |

| C-5, C-6 | Various | Improve activity, selectivity, and toxicity profiles nih.gov |

Mechanistic Insights into the Biological Actions of 2 Piperidin 1 Ylmethyl Quinazolin 4 Amine Derivatives

Enzyme Inhibition Studies

Research into quinazoline (B50416) derivatives has revealed their capacity to inhibit a diverse range of enzymes, highlighting their potential as therapeutic agents. The following sections detail the specific inhibitory actions against various kinases, metabolic enzymes, and other critical biological catalysts.

The quinazoline core is a well-established hinge-binding motif for many protein kinases, which are crucial regulators of cellular signaling pathways. Aberrant kinase activity is a hallmark of many diseases, including cancer.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and quinazoline-based molecules like gefitinib (B1684475) and erlotinib (B232) were among the first generation of successful EGFR inhibitors. nih.gov Resistance to these drugs often emerges through mutations, such as the T790M gatekeeper mutation. nih.gov Newer research has focused on fourth-generation allosteric inhibitors that bind to an alternative pocket on the EGFR kinase domain, adjacent to the ATP-binding site. nih.gov Quinazolinone-based compounds have been developed as such allosteric inhibitors, demonstrating activity against EGFR mutants that are resistant to earlier generations of inhibitors. nih.gov

Fibroblast Growth Factor Receptor (FGFR) Inhibition: The fibroblast growth factor signaling pathway has been identified as a key factor in the pathology of several cancers. researchgate.net This has led to the development of FGFR kinase inhibitors. A quinazolinone scaffold has been identified as a novel hinge-binder for FGFR kinases. researchgate.net Optimization of initial hits has led to compounds with nanomolar affinity for FGFR1-4 and potent activity in FGFR-driven cellular models. researchgate.net

RET-tyrosine kinase Inhibition: Activating mutations in the RET proto-oncogene are common in medullary thyroid cancer. nih.gov Studies have shown that tyrosine kinase inhibitors can suppress RET phosphorylation and inhibit the growth of medullary cancer cells. nih.gov The combined inhibition of RET and FGFR4 has been shown to result in greater suppression of tumor cell proliferation than targeting either kinase alone, highlighting the therapeutic potential of dual-target inhibitors in this context. nih.gov

| Compound Class | Target Kinase | Inhibition Potency (IC₅₀) | Reference |

| Quinazolinones | EGFRL858R/T790M/C797S | 0.003 - 1.4 µM | nih.gov |

| Quinazolinones | FGFR1-4 | Nanomolar affinity | researchgate.net |

| Tyrosine Kinase Inhibitors | RET, FGFR4 | Synergistic growth suppression | nih.gov |

The data presented is for representative compounds from the broader quinazoline/quinazolinone class.

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comnih.gov It catalyzes the oxidation of succinate to fumarate. mdpi.com Inhibition of SDH disrupts cellular respiration and can lead to the accumulation of succinate. mdpi.comnih.gov A class of fungicides, known as SDHIs, specifically targets this enzyme. nih.gov While the consequences of SDH inhibition are well-studied in the context of pesticides and certain genetic disorders, there is currently a lack of specific research findings directly linking 2-(Piperidin-1-ylmethyl)quinazolin-4-amine derivatives to the inhibition of succinate dehydrogenase.

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a membrane-associated zinc enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.govnih.gov NAPE-PLD catalyzes the hydrolysis of N-acylphosphatidylethanolamines (NAPEs) to produce these signaling lipids. rsc.org

The first small-molecule inhibitor of NAPE-PLD was identified as a quinazoline sulfonamide derivative, ARN19874. nih.govrsc.org This discovery provided a crucial pharmacological tool for studying the enzyme's function. nih.gov The inhibitory mechanism of these quinazoline derivatives involves binding to the diatomic zinc center within the enzyme's catalytic site. nih.govescholarship.org The quinazolinedione ring of the inhibitor is thought to interact with key amino acid residues, such as glutamine 320, while the sulfonamide moiety coordinates with the zinc ions, blocking the enzyme's catalytic activity. escholarship.org

| Compound | Target Enzyme | Inhibition Potency (IC₅₀) | Mechanism of Action |

| ARN19874 | NAPE-PLD | ~37 µM | Binds to the diatomic zinc center and interacts with glutamine 320. escholarship.org |

Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. nih.govresearchgate.net It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. nih.govresearchgate.net Inhibition of DPP-4 prolongs the action of incretins, making it an effective therapeutic strategy for type 2 diabetes. researchgate.net

The quinazoline scaffold has been successfully incorporated into potent and selective DPP-4 inhibitors. researchgate.net For example, the marketed drug Linagliptin (BI 1356) features a xanthine (B1682287) core but incorporates a (4-methyl-quinazolin-2-ylmethyl) group, which contributes to its high potency and long duration of action. researchgate.net More recent research has focused on designing novel derivatives, such as 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil compounds, as promising DPP-4 inhibitors. nih.gov The design of these inhibitors often focuses on interactions with the S1 and S2 binding pockets of the enzyme, where a primary amine and an aromatic ring are considered essential pharmacophoric features. nih.gov

| Compound/Derivative Class | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

| BI 1356 (Linagliptin) | DPP-4 | Not specified in provided text | researchgate.net |

| 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivative (9i) | DPP-4 | 9.25 ± 0.57 µM | nih.gov |

Intestinal α-glucosidases are enzymes that break down complex carbohydrates into monosaccharides, which are then absorbed into the bloodstream. nih.gov Inhibiting these enzymes can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic approach for managing type 2 diabetes. nih.gov

Several studies have demonstrated that derivatives of quinazolin-4(3H)-one possess significant α-glucosidase inhibitory activity. bohrium.comresearchgate.net For instance, a series of N-(5-aryliden-4-oxo-2-thioxothiazolidin-3-yl)-2-{[4-oxo-3-(p-tolyl)-3,4-dihydro quinazolin-2-yl]thio}acetamides showed good inhibitory activity against the α-glucosidase enzyme. bohrium.com Kinetic studies of other related heterocyclic inhibitors have revealed a non-competitive mode of inhibition, suggesting that these compounds may bind to an allosteric site on the enzyme rather than the active site, which could offer advantages in terms of specificity and side-effect profiles. nih.govnih.gov

| Compound Class | Target Enzyme | Inhibition Potency (IC₅₀) | Mode of Inhibition |

| Quinazolin-4(3H)-one derivatives (5a-f) | α-Glucosidase | Good inhibitory activity | Not specified |

| Quinoline (B57606)–1,3,4-oxadiazole conjugates (4i) | α-Glucosidase | 15.85 µM | Non-competitive nih.gov |

| 4-(dimethylaminoalkyl)piperazine-1-carbodithioates (PC1) | α-Glucosidase | Kᵢ = 5.75 μM | Non-competitive nih.govresearchgate.net |

The data presented is for representative compounds with quinazoline-related or piperazine-containing scaffolds.

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. nih.gov Because of its central role in cell proliferation, TS is a well-established target for anticancer drugs. nih.govmdpi.com

Two series of nonclassical quinazolines have been described as potent inhibitors of thymidylate synthase. nih.gov These lipophilic analogues were designed to penetrate cell membranes via passive diffusion, bypassing the need for the reduced folate carrier required by classical antifolates. nih.gov Studies on 2-amino-quinazoline derivatives showed potent inhibition of L1210 TS, with IC₅₀ values in the low micromolar range. nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring significantly influenced inhibitory potency. nih.gov Further modifications to the C2-substituent of the quinazoline ring led to another series of highly potent agents that inhibit cell growth at sub-micromolar concentrations. nih.gov

| Compound Series | Target Enzyme | Inhibition Potency (IC₅₀) | Reference |

| 2-Amino quinazoline derivatives (10a-j) | L1210 Thymidylate Synthase | 0.51 - 11.5 µM | nih.gov |

| 2-Desamino quinazoline derivatives (13a-c,k) | L1210 Thymidylate Synthase | Significant, but diminished, inhibition | nih.gov |

| C2-modified quinazoline antifolates | Thymidylate Synthase | < 1 µM | nih.gov |

Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in signal transduction pathways. The inhibition of specific PDE isoenzymes has become a valuable therapeutic strategy for various conditions.

Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of phosphodiesterases, particularly PDE7. researchgate.net PDE7 is involved in regulating pro-inflammatory and immune T-cell functions, making its inhibitors potential novel drugs for treating a wide variety of immune and inflammatory disorders. researchgate.net Structural optimization of thioxoquinazoline derivatives has led to the development of new compounds with profiles as either selective PDE7 inhibitors or dual PDE7/PDE4 inhibitors. researchgate.net This dual inhibition may offer a broader therapeutic window for inflammatory diseases. The quinazoline scaffold serves as a crucial pharmacophore for interacting with the active site of these enzymes.

**4.2. Cellular Pathway Modulation

Cellular Pathway Modulation

Induction of Apoptosis in Cancer Cells

A key mechanism through which quinazoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells. Research has shown that novel hybrid derivatives of quinazoline can serve as potent antiproliferative agents. nih.gov

One study focused on a series of quinazoline-pyrimidine hybrid derivatives, evaluating their cytotoxic activity. nih.gov A specific compound, designated as 6n, demonstrated a significant ability to induce apoptotic death in A549 lung cancer cells in a dose-dependent manner. The use of Annexin V staining revealed that as the concentration of compound 6n increased, the percentage of cells undergoing both early and late-stage apoptosis rose substantially. nih.gov This suggests that the compound activates the apoptotic cascade within the cancer cells.

The anti-colorectal cancer activity of some quinazoline derivatives has been attributed to their ability to modulate the expression of apoptotic proteins. researchgate.net Furthermore, certain 2-sulfanylquinazolin-4(3H)-one derivatives have shown broad-spectrum cytotoxicity against various human cancer cell lines, including MCF-7 (breast), MDA-MB-231 (breast), HepG2 (liver), and HeLa (cervical). mdpi.com Compound 5d from this series was identified as a particularly potent derivative, indicating its potential to induce apoptosis across different cancer types. mdpi.com

Apoptotic Activity of Compound 6n on A549 Cell Line

| Concentration of Compound 6n (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptotic Death (%) |

|---|---|---|---|

| 5 | 2.61 | 21.2 | 23.81 |

| 10 | 33.26 | 33.26 | |

| 15 | 65.08 | 65.08 |

Inhibition of Inflammatory Pathways

Quinazoline derivatives have been recognized for their anti-inflammatory properties. mdpi.commdpi.com One of the marketed non-steroidal anti-inflammatory agents (NSAIDs), Proquazone, is a quinazoline-based drug used in the treatment of rheumatoid arthritis and osteoarthritis. mdpi.com The anti-inflammatory action of these compounds is often linked to their ability to inhibit key mediators in the inflammatory cascade. A novel class of 4-amino quinazoline derivatives has been synthesized and tested for anti-inflammatory activity, with some compounds showing high potency when compared to standard drugs like indomethacin. mdpi.com The core quinazoline structure is versatile and can be modified to enhance its interaction with inflammatory targets.

Targeting Microbial Essential Processes (e.g., DNA replication, cell wall synthesis)

The antimicrobial activity of quinazoline derivatives stems from their ability to interfere with essential life processes in bacteria and fungi. biomedpharmajournal.org A significant target for these compounds is DNA gyrase, a type II topoisomerase that is crucial for bacterial DNA replication, transcription, and repair. nih.govrsc.org By inhibiting this enzyme, quinazoline derivatives can effectively halt bacterial proliferation.

A study on new quinazolin-2,4-dione derivatives found that they act as antibacterial agents through the inhibition of DNA gyrase. nih.govrsc.org Molecular docking studies have helped to elucidate the interactions between these compounds and the enzyme's active site. nih.gov The antibacterial potency of these derivatives has been evaluated against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. biomedpharmajournal.orgnih.gov Certain synthesized compounds demonstrated significant activity against all tested strains, sometimes exceeding the efficacy of standard antibiotics like Ciprofloxacin. nih.gov

Furthermore, various 2,3,6-trisubstituted Quinazolin-4-one derivatives have been evaluated for their broad-spectrum antimicrobial and antifungal activity. biomedpharmajournal.org The results indicate that different substitutions on the quinazolinone ring system can tune the activity against specific microbes, including fungi such as Aspergillus niger and Candida albicans. biomedpharmajournal.org

Antimicrobial Activity of Selected Quinazolin-4-one Derivatives

| Compound | Target Microbe | Activity Level |

|---|---|---|

| A-2 | E. coli | Excellent |

| A-2 | A. niger | Excellent |

| A-2 | P. aeruginosa | Very Good |

| A-4 | P. aeruginosa | Excellent |

| A-4 | S. pyogenes | Very Good |

| A-6 | C. albicans | Excellent |

| A-6 | A. niger | Very Good |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of Substituents on the Quinazoline (B50416) Core

The quinazoline ring system is a versatile scaffold in medicinal chemistry, and its biological activity can be finely tuned by the introduction of various substituents. nih.gov

The 2-position of the quinazoline core is a key site for modification. The presence of the piperidin-1-ylmethyl group at this position is often crucial for the molecule's interaction with its biological target. This moiety can influence the compound's potency, selectivity, and pharmacokinetic properties. The nitrogen atom within the piperidine (B6355638) ring can act as a proton acceptor, forming hydrogen bonds with the target protein. nih.gov The flexibility of the methylene (B1212753) linker allows the piperidine ring to adopt an optimal orientation within the binding pocket.

Research has shown that replacing the piperidine ring with other cyclic amines, such as piperazine (B1678402), can significantly alter the biological activity. nih.gov For instance, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, the piperidine-containing compounds showed higher affinity for the sigma-1 receptor compared to their piperazine counterparts. nih.gov This highlights the specific role of the piperidine ring in these interactions.

The 4-amino group on the quinazoline ring is another critical determinant of biological activity. This group can act as a hydrogen bond donor, which is often essential for anchoring the molecule to its target. Modifications to this amino group, such as alkylation or acylation, can have a profound impact on the compound's efficacy.

For example, in a series of protein kinase B (PKB) inhibitors, the 4-amino group was found to be essential for activity. nih.gov The introduction of substituents on this nitrogen atom was explored to optimize potency and selectivity. It was observed that the nature and size of the substituent could influence the binding affinity and the compound's ability to discriminate between different kinases.

The following table summarizes the impact of substitutions at the 4-amino position on the activity of certain quinazoline derivatives:

Modifications at other positions of the quinazoline ring, such as C-6 and C-7, have also been extensively studied to improve the pharmacological profile of these compounds. The introduction of small, lipophilic groups or hydrogen bond donors/acceptors at these positions can modulate the compound's solubility, metabolic stability, and target affinity.

For instance, the introduction of methoxy (B1213986) groups at the C-6 and C-7 positions has been a common strategy in the development of α1-adrenoceptor blockers. nih.govbeilstein-journals.org These groups can enhance the binding affinity and selectivity of the compounds. In a study on 2-morpholino-N-(pyridin-2-ylmethyl)quinazolin-4-amine derivatives, various substituents were introduced at the C-7 position, leading to compounds with improved antibacterial activity. researchgate.net

The table below illustrates the effects of different substituents at the C-6 and C-7 positions on the activity of quinazoline-based compounds:

Contribution of the Piperidine Moiety

The piperidine ring itself is a crucial structural element for the interaction of these ligands with their biological targets. nih.gov Its conformational flexibility allows it to adapt to the shape of the binding site, while the nitrogen atom can participate in key hydrogen bonding or ionic interactions. nih.gov The hydrophobic surface of the piperidine ring can also engage in van der Waals interactions with nonpolar residues in the target protein.

In the context of dual histamine H3/σ1 receptor ligands, the piperidine moiety was identified as a critical structural element for high affinity at the σ1 receptor. nih.gov The replacement of the piperidine ring with a piperazine ring resulted in a significant decrease in affinity for the σ1 receptor, underscoring the specific contribution of the piperidine structure.

The piperidine ring offers multiple sites for substitution, allowing for the fine-tuning of the compound's properties. Modifications to the piperidine ring can influence its basicity, lipophilicity, and steric profile, all of which can affect ligand-target interactions and pharmacokinetic properties.

For example, the introduction of substituents at the 4-position of the piperidine ring has been a widely explored strategy. In a series of protein kinase B inhibitors, various substituents were introduced at the 4-position of a piperidine ring, leading to the identification of potent and orally bioavailable compounds. nih.gov Similarly, in the development of p21-activated kinase 4 (PAK4) inhibitors, substitutions at the 4-position of the piperidine/piperazine ring were found to be critical for potent inhibitory activity. nih.gov

The following table provides examples of modifications on the piperidine ring and their observed effects on biological activity:

Structure-Activity Landscape Analysis of Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, and its biological activity can be extensively modulated through substitutions at various positions on its bicyclic ring system. Structure-Activity Relationship (SAR) studies have been pivotal in elucidating the roles of different functional groups and their positions, guiding the rational design of more potent and selective therapeutic agents. The key positions for modification on the quinazoline core are generally C2, C4, C6, and C7.

Substitutions at the C4 Position: The C4 position is one of the most critical sites for determining the biological activity of quinazoline derivatives, particularly in the context of kinase inhibition. The introduction of an anilino (amino-phenyl) group at this position has been a foundational strategy in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov SAR studies have consistently shown that the nature of the substituent on this aniline (B41778) ring dramatically influences potency and selectivity. semanticscholar.org For instance, in the pursuit of selective HER2 inhibitors over EGFR, it was discovered that the aniline moiety at C4, in combination with substituents at C6, is a primary determinant of this selectivity. nih.gov

Substitutions at the C2 Position: The C2 position also offers a valuable handle for modifying the pharmacological profile of quinazoline compounds. Research into anticonvulsant quinazolinone derivatives has shown that incorporating a 2-aminophenyl group at position 3, along with other substitutions, enhances anticonvulsant activity. nih.gov In other studies, the introduction of various aryl or heteroaryl groups at the C2 position has led to compounds with significant α-glucosidase inhibitory activity. researchgate.net

Substitutions at the C6 and C7 Positions: The C6 and C7 positions on the benzene (B151609) ring portion of the quinazoline nucleus are frequently exploited to fine-tune activity, selectivity, and pharmacokinetic properties.

For Anticonvulsant Activity: SAR studies on 4(3H)-quinazolinone derivatives have revealed that the presence of a chlorine atom at the C7 position is favorable for anticonvulsant activity. nih.gov

For Anticancer Activity: In the context of EGFR inhibitors, bulky substituents at the C6 or C7 positions have been shown to increase potency. mdpi.com The presence of a naproxen (B1676952) moiety at C6 was found to be more effective than at C7 for certain anticancer conjugates. mdpi.com Furthermore, a series of 4-anilino-quinazoline derivatives with 2-substituted acetamido moieties at the C6 position displayed potent antiproliferative activity. mdpi.com The introduction of a 4-methylpiperazine group at the C7 position in some derivatives also resulted in better antiproliferative activity compared to morpholine (B109124) or piperidine groups. mdpi.com

The following table summarizes key SAR findings for quinazoline derivatives across different therapeutic targets.

| Position of Substitution | Substituent Type | Target/Activity | SAR Finding | Reference |

| C4 | Aniline moiety | HER2/EGFR Kinase | Influences selectivity for HER2 over EGFR. | nih.gov |

| C6 | Bulky substituents | EGFR Kinase | Increased potency. | mdpi.com |

| C6 | 2-substituted acetamido | Antiproliferative | Potent activity against HepG2 and MCF-7 cell lines. | mdpi.com |

| C7 | Chlorine atom | Anticonvulsant | Favors anticonvulsant activity. | nih.gov |

| C7 | 4-methylpiperazine | Antiproliferative | Better activity than morpholine or piperidine groups. | mdpi.com |

These examples underscore the intricate relationships between the molecular architecture of quinazoline derivatives and their biological function, providing a roadmap for the rational design of new chemical entities.

Privileged Structures and Pharmacophores in Quinazoline Drug Design

The concept of "privileged structures" is central to modern medicinal chemistry, referring to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets with high affinity. scielo.br These frameworks serve as versatile templates for drug discovery, and the quinazoline nucleus is a quintessential example of such a structure. nih.govnih.gov

The quinazoline scaffold is found in over 150 naturally occurring alkaloids and is a core component of numerous synthetic compounds with a vast array of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govnih.gov Its status as a privileged structure stems from its ability to present substituents in a well-defined three-dimensional arrangement, allowing for specific interactions with various biological macromolecules. nih.gov The stability of the ring system and the relative ease of its synthesis and modification further enhance its utility in drug development. nih.govmdpi.com Several approved drugs, such as Gefitinib (B1684475), Erlotinib (B232), Lapatinib, and Prazosin, incorporate the quinazoline core, validating its therapeutic importance. nih.govsemanticscholar.orgnih.gov

A pharmacophore is defined as the specific ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. In quinazoline drug design, specific pharmacophoric patterns have been identified for different classes of targets.

EGFR Kinase Inhibitors: A common pharmacophore for quinazoline-based EGFR inhibitors includes the quinazoline core acting as a scaffold, a hydrogen bond acceptor (typically the N1 atom of the quinazoline ring), and an aniline group at the C4 position that occupies the ATP-binding site. mdpi.com Substitutions at the C6 and C7 positions with groups that can form additional interactions often enhance binding affinity. mdpi.com

Antimicrobial Agents: For antimicrobial quinazolinone derivatives, key pharmacophoric features include substitutions at the C2 and C3 positions. nih.gov The presence of a substituted aromatic ring at C3 and a methyl or thiol group at C2 are often considered essential for activity. nih.gov Additionally, halogen atoms at the C6 position can improve antimicrobial efficacy. nih.gov

Anticonvulsant Agents: A general pharmacophore for anticonvulsant quinazolinones often involves specific substitutions at C2, C3, and C7. For example, a halogen at C7, a substituted phenyl at C2, and a small alkyl or substituted amino group at C3 have been shown to be important for activity. nih.gov

The molecular hybridization of the quinazoline scaffold with other known pharmacophores is a common strategy to develop novel agents with enhanced potency or dual activity. nih.gov By understanding the key pharmacophoric features required for a desired biological effect, medicinal chemists can rationally design novel quinazoline derivatives with improved therapeutic profiles.

Computational Chemistry and in Silico Approaches in Research on 2 Piperidin 1 Ylmethyl Quinazolin 4 Amine

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and its target protein.

Prediction of Ligand-Target Interactions with Biological Macromolecules (e.g., Enzymes, Receptors)

There are no specific molecular docking studies in the public domain that detail the ligand-target interactions of 2-(Piperidin-1-ylmethyl)quinazolin-4-amine with any biological macromolecules. Research on related quinazoline (B50416) derivatives often targets receptors such as the Epidermal Growth Factor Receptor (EGFR), where the quinazoline core plays a crucial role in binding. frontiersin.orgnih.govnih.gov Studies on other molecules containing a piperidine (B6355638) moiety have explored interactions with targets like sigma receptors and cholinesterases. csic.esmdpi.com However, without specific studies, the potential targets and interaction profile of this compound remain speculative.

Analysis of Binding Modes and Key Residue Interactions

Detailed analysis of binding modes and the identification of key amino acid residue interactions are fundamental outcomes of molecular docking studies. For various quinazolinone-benzyl piperidine derivatives, for instance, docking studies have revealed interactions with key residues in the active sites of targets like EGFR. nih.govresearchgate.net Similarly, for other piperidine-containing compounds, specific hydrogen bonds, π-π stacking, and hydrophobic interactions have been characterized. csic.esmdpi.com Lacking any dedicated docking studies for this compound, no such analysis of its binding mode or key interactions can be reported.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to understand the physical movements of atoms and molecules over time. In drug discovery, they help in assessing the stability of a ligand-protein complex predicted by molecular docking. No published MD simulation studies have been conducted specifically on this compound to evaluate its behavior and the stability of its potential complexes with biological targets. Such simulations have been performed on other quinazoline derivatives to confirm the stability of docking poses and refine the understanding of binding interactions. frontiersin.orgnih.gov

Virtual Screening Methodologies for Hit Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. While the quinazolin-4-amine (B77745) scaffold has been identified through virtual screening campaigns to find hits for various therapeutic targets, acs.org there is no evidence to suggest that this compound itself was identified or studied through such a methodology.

Predictive In Silico Models

In silico models are used to predict the pharmacokinetic properties of compounds, such as Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET).

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion)

Predictive in silico ADMET studies have not been specifically published for this compound. This type of analysis is common for novel series of compounds in drug discovery. For example, in silico ADMET predictions for other quinazoline derivatives or molecules with piperidine groups have been reported, often to assess their drug-likeness based on criteria like Lipinski's Rule of Five and to predict properties such as human intestinal absorption or blood-brain barrier penetration. ekb.egresearchgate.netresearchgate.netalliedacademies.org Without specific computational analysis, the ADMET profile of this compound is not documented in the scientific literature.

Drug-likeness and Physicochemical Property Predictions

In the contemporary drug discovery landscape, the use of computational chemistry and in silico models is a foundational step in evaluating the potential of a new chemical entity. numberanalytics.comresearchgate.net For novel compounds such as this compound, these predictive tools offer early insights into their pharmacokinetic profiles, specifically their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnumberanalytics.com This process allows researchers to identify candidates with favorable characteristics and flag potential liabilities before committing to resource-intensive synthesis and in vitro testing. researchgate.netnih.gov

The evaluation of drug-likeness is often guided by established principles like Lipinski's Rule of Five. These guidelines assess a molecule's potential to be orally active based on key physicochemical properties. For the broader class of quinazoline derivatives, numerous studies have employed in silico tools to predict these parameters, finding that many analogues exhibit good drug-like characteristics. globalresearchonline.netitmedicalteam.pl These computational analyses typically involve calculating molecular descriptors that influence a compound's behavior in a biological system.

Detailed research findings for quinazoline derivatives often focus on the following key physicochemical properties, which are crucial for predicting a compound's drug-likeness:

Molecular Weight (MW): This property affects the diffusion and transport of a molecule across biological membranes.

Lipophilicity (LogP): The octanol-water partition coefficient is a critical measure of a drug's ability to permeate lipid bilayers. Quinazoline derivatives are noted for their lipophilicity, which can aid in penetrating barriers like the blood-brain barrier. researchgate.net

Hydrogen Bond Donors (HBD): The number of hydrogen bond donors influences a compound's solubility and membrane permeability.

Hydrogen Bond Acceptors (HBA): Like HBDs, the number of acceptors impacts interactions with biological targets and solubility.

Topological Polar Surface Area (TPSA): TPSA is a strong indicator of a drug's transport properties, including intestinal absorption and brain penetration.

Rotatable Bonds (nRotb): The number of rotatable bonds affects molecular flexibility and oral bioavailability.

While specific predictive data for this compound is not detailed in the referenced literature, the general approach involves using computational software to calculate these values. The resulting data is then compared against established thresholds for drug-likeness.

Table of Predicted Physicochemical Properties for Drug-Likeness Assessment

The following table outlines the key parameters used in the in silico prediction of drug-likeness, along with the commonly accepted thresholds derived from Lipinski's Rule of Five. This represents a typical output from such computational analyses for a candidate molecule.

| Property | Parameter | Predicted Value | Drug-Likeness Threshold |

| Molecular Size | Molecular Weight (MW) | Value not available | ≤ 500 g/mol |

| Lipophilicity | LogP (Octanol/Water Partition Coefficient) | Value not available | ≤ 5 |

| Hydrogen Bonding | Hydrogen Bond Donors (HBD) | Value not available | ≤ 5 |

| Hydrogen Bonding | Hydrogen Bond Acceptors (HBA) | Value not available | ≤ 10 |

| Molecular Flexibility | Number of Rotatable Bonds (nRotb) | Value not available | ≤ 10 |

| Polarity | Topological Polar Surface Area (TPSA) | Value not available | ≤ 140 Ų |

These in silico predictions are fundamental in guiding the optimization of lead compounds. numberanalytics.com For the quinazoline scaffold, researchers use these computational tools to modify structures in order to enhance their drug-like properties, thereby increasing the probability of success in later stages of drug development. nih.govitmedicalteam.pl

Future Research Directions and Translational Perspectives Non Clinical Focus

Optimization of Syntheses and Scalability for Research Purposes

The availability of high-purity 2-(Piperidin-1-ylmethyl)quinazolin-4-amine in sufficient quantities is fundamental for comprehensive research. While general synthetic routes for quinazoline (B50416) derivatives are established, future work should focus on developing a highly optimized and scalable synthesis specific to this compound.

Current methodologies for creating similar scaffolds often involve multi-step processes. For instance, the synthesis of related quinazoline derivatives can be achieved through the reaction of an intermediate like 2-chloro-3-(chloromethyl)-8-methylquinoline with various amines. researchgate.net Another common approach involves the cyclization of appropriate precursors. rsc.org

Future optimization efforts should aim to:

Improve Yield and Purity: Systematic investigation of reaction conditions (solvents, temperature, catalysts) is necessary to maximize yield and minimize byproduct formation, simplifying purification.

Incorporate Modern Synthetic Technologies: Exploring advanced techniques such as microwave-assisted synthesis or continuous flow chemistry could dramatically reduce reaction times and improve scalability. mdpi.com Microwave-assisted condensation has proven effective for synthesizing related quinoline-piperidine compounds, often resulting in excellent yields in a fraction of the time compared to conventional methods. mdpi.com

Cost-Effectiveness: Evaluating alternative starting materials and reagents to develop a more economical synthesis is crucial for making the compound readily accessible for broad research use.

A robust and scalable synthetic route is the bedrock for all subsequent preclinical investigations, enabling consistent and reliable experimental outcomes.

Discovery of Novel Biological Targets

While the quinazoline scaffold is well-known for its interaction with certain biological targets, particularly protein kinases, the specific targets of this compound remain to be elucidated. A critical research direction is the unbiased identification of its molecular binding partners.

The broader family of quinazoline derivatives has been shown to inhibit a range of kinases, most notably the Epidermal Growth Factor Receptor (EGFR). nih.govnih.govnih.gov Other reported targets for related structures include Focal Adhesion Kinase (FAK), Polo-like kinase 1 (PLK1), AKT, and Werner (WRN) syndrome protein. nih.govnih.govnih.gov The piperidine (B6355638) moiety can also confer affinity for other targets, such as sigma receptors (σRs), which are implicated in neurological processes. csic.es

Future research should employ a multi-pronged approach for target discovery:

Kinase Profiling: Screening the compound against a broad panel of human kinases to identify primary targets and assess selectivity.

Affinity-Based Proteomics: Utilizing techniques like chemical proteomics, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

Computational Target Prediction: Employing inverse docking algorithms and other in silico methods to screen the compound against a library of known protein structures to predict potential interactions.

Identifying the specific biological targets is a crucial step in understanding the compound's mechanism of action and guiding its potential applications in biomedical research.

Table 1: Potential Biological Targets for Quinazoline-Piperidine Scaffolds

| Target Class | Specific Examples | Potential Role |

| Receptor Tyrosine Kinases | EGFR (Epidermal Growth Factor Receptor) | Cell proliferation, survival, and differentiation. nih.govfrontiersin.org |

| Non-Receptor Tyrosine Kinases | FAK (Focal Adhesion Kinase) | Cell adhesion, migration, and survival. nih.gov |

| Serine/Threonine Kinases | AKT, PLK1 (Polo-like kinase 1) | Cell survival, proliferation, and cell cycle regulation. nih.govnih.gov |

| DNA Helicases | WRN (Werner syndrome protein) | DNA repair and maintenance. nih.gov |

| G-Protein Coupled Receptors | Sigma Receptors (σ1R, σ2R) | Neuromodulation and cellular signaling. csic.es |

Development of Advanced In Vitro and Ex Vivo Models for Efficacy Assessment

Initial biological evaluation of quinazoline derivatives typically involves assessing their effects on cultured cells (in vitro). A vast number of studies utilize standard 2D cell culture models to determine the cytotoxic or anti-proliferative effects of these compounds. researchgate.net

Future research on this compound should progress from these foundational assays to more physiologically relevant models to better predict its biological activity.

2D Cell Line Screening: Initial high-throughput screening should be conducted across a diverse panel of human cancer cell lines to identify cell types that are particularly sensitive to the compound.

3D Spheroid and Organoid Cultures: These models more accurately mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of native tissues and tumors. Assessing the compound's efficacy in 3D models provides a more stringent test of its potential.

Patient-Derived Models: Utilizing patient-derived cell cultures or patient-derived xenografts (PDX) offers a highly relevant context for evaluation. These models retain the genetic and phenotypic heterogeneity of the original human tumors, providing valuable translational insights.

Co-culture Systems: Developing models that include multiple cell types (e.g., cancer cells and stromal cells or immune cells) can help elucidate the compound's effects within a more complex tissue microenvironment.

Employing these advanced models will generate more robust and translationally relevant data on the compound's efficacy and mechanism of action.

Table 2: Human Cancer Cell Lines Commonly Used for In Vitro Assessment of Quinazoline Derivatives

| Cell Line | Cancer Type | Reference |

| A549 | Non-small cell lung cancer | nih.govnih.govdoi.org |

| MCF-7 | Breast cancer | nih.govdoi.org |

| PC-3 | Prostate cancer | nih.gov |

| HepG2 | Liver cancer | nih.govaacrjournals.org |

| Caco-2 | Colorectal cancer | nih.gov |

| K562 | Chronic myeloid leukemia | nih.gov |

| SMMC-7721 | Liver cancer | nih.gov |

Rational Design of Next-Generation Quinazoline-Piperidine Scaffolds

Following the initial characterization of this compound, a program of rational drug design should be initiated to create next-generation analogs with improved properties. This involves systematic structural modifications to explore the structure-activity relationship (SAR).

Key areas for modification include:

Quinazoline Core Substitution: Introducing various substituents (e.g., methoxy (B1213986), halogen, or alkyl groups) at different positions of the quinazoline ring system can significantly impact target binding affinity and selectivity.

Piperidine Moiety Modification: Altering the piperidine ring, for example, by introducing substituents or replacing it with other heterocyclic systems (e.g., morpholine (B109124) or piperazine), can influence pharmacokinetic properties and target engagement. mdpi.com

Linker Optimization: The methylene (B1212753) linker connecting the quinazoline and piperidine moieties can be lengthened, shortened, or rigidified to optimize the spatial orientation of the two fragments for improved interaction with biological targets.

This iterative process of design, synthesis, and biological testing, guided by emerging SAR data, is essential for developing lead compounds with enhanced potency, selectivity, and drug-like properties.

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. ijfmr.com For this compound and its future analogs, a suite of computational techniques should be applied to guide their design and prioritize synthetic efforts.

Molecular Docking: This technique can predict the preferred binding orientation of the compound within the active site of a target protein. nih.govnih.gov Docking studies can help rationalize observed biological activity and suggest specific structural modifications to enhance binding interactions, such as forming hydrogen bonds with key amino acid residues. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of a series of related compounds with their biological activity. nih.govfrontiersin.org These models can then be used to predict the activity of novel, unsynthesized analogs, helping to prioritize the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound-target complex over time, assessing the stability of the binding mode predicted by docking. nih.govfrontiersin.org

Virtual Screening: Large chemical databases can be computationally screened to identify other molecules with scaffolds similar to this compound that are predicted to bind to the identified biological target. frontiersin.org

By integrating these computational approaches, research can proceed more efficiently, with a higher probability of identifying next-generation compounds with superior profiles.

Table 3: Advanced Computational Techniques in Drug Design

| Technique | Application | Benefit | Reference |

| Molecular Docking | Predicts binding mode and affinity of a molecule to a target protein. | Prioritizes compounds; explains SAR. | nih.govnih.gov |

| 3D-QSAR | Correlates 3D structural features with biological activity to build predictive models. | Predicts activity of new analogs before synthesis. | nih.govfrontiersin.orgproquest.com |

| Molecular Dynamics (MD) | Simulates the movement and interaction of the compound and target over time. | Assesses binding stability and conformational changes. | nih.govfrontiersin.org |

| Virtual Screening | Screens large libraries of compounds computationally to identify potential hits. | Identifies novel chemical scaffolds for a given target. | frontiersin.org |

Q & A

Q. What strategies identify novel targets for quinazolin-4-amine derivatives beyond inflammation?

- Methodological Answer :

- Phage display libraries : Screen for kinase or GPCR binding (e.g., c-Src in ) .

- CRISPR-Cas9 knockout : Validate targets via gene silencing in cell lines (e.g., HDAC8 in ) .

- Thermal proteome profiling (TPP) : Identifies off-targets by detecting protein thermal stability shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.